molecular formula C11H14BrI B15385012 1-(3-Bromopropyl)-2-ethyl-6-iodobenzene

1-(3-Bromopropyl)-2-ethyl-6-iodobenzene

Cat. No.: B15385012
M. Wt: 353.04 g/mol
InChI Key: UPERIQBOQZDGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopropyl)-2-ethyl-6-iodobenzene is a high-value, multi-functional synthetic intermediate designed for advanced pharmaceutical and chemical research. This compound features three distinct reactive sites—a bromoalkyl chain, an iodoaryl group, and an ethyl substituent on the benzene ring—offering researchers exceptional flexibility in synthetic routes. Its primary research application is as a key precursor in the synthesis of complex organic molecules, particularly in the development of novel sigma receptor (S1R and S2R) ligands. Similar halogenated benzene derivatives are utilized in Buchwald-Hartwig amination and other coupling reactions to create diazaspiro and diazabicyclo core structures, which are of significant interest in neuropharmacology for developing potential analgesics and agents for neurodegenerative diseases . The bromopropyl spacer allows for molecular elongation and connection to nitrogenous cores, while the iodine atom enables efficient palladium-catalyzed cross-couplings. The ortho-ethyl group provides steric and electronic influence on the aromatic ring, which can fine-tune the potency and selectivity of the final bioactive molecule. This reagent is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14BrI

Molecular Weight

353.04 g/mol

IUPAC Name

2-(3-bromopropyl)-1-ethyl-3-iodobenzene

InChI

InChI=1S/C11H14BrI/c1-2-9-5-3-7-11(13)10(9)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3

InChI Key

UPERIQBOQZDGLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)I)CCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following analogs share the bromopropyl-benzene backbone but differ in substituent type and position:

1-(3-Bromopropyl)-2-chloro-6-iodobenzene
  • Substituents : Chloro (position 2), iodo (position 6).
  • Key Differences: The electron-withdrawing chlorine at position 2 alters the aromatic ring’s electronic environment compared to the ethyl group in the target compound. The molecular weight is slightly higher (~342.34 g/mol) due to chlorine’s atomic mass .
1-(3-Bromopropyl)-4-iodobenzene
  • The iodine at position 4 (vs. 6) may influence regioselectivity in coupling reactions. Molecular weight is lower (~324.99 g/mol) .
(3-Bromopropyl)-benzene
  • Substituents: None beyond the bromopropyl chain.
  • Key Differences : Lacking both ethyl and iodine groups, this simpler analog is less sterically hindered and electronically deactivated. It is primarily used in basic alkylation reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications
1-(3-Bromopropyl)-2-ethyl-6-iodobenzene C₁₀H₁₂BrI ~339.01 Ethyl (2), Iodo (6) Quinolone synthesis
1-(3-Bromopropyl)-2-chloro-6-iodobenzene C₉H₉BrClI ~342.34 Chloro (2), Iodo (6) Not specified
1-(3-Bromopropyl)-4-iodobenzene C₉H₁₀BrI 324.99 Iodo (4) Building block synthesis
(3-Bromopropyl)-benzene C₉H₁₁Br 199.09 None Basic alkylation

Reactivity and Functional Utility

  • Bromopropyl Chain : All analogs share reactivity at the bromine site, enabling nucleophilic substitution (e.g., with amines or thiols). The target compound’s ethyl group at position 2 may sterically hinder such reactions compared to the chloro analog .
  • Iodine Substituent : The iodine in the target compound enhances crystallographic resolution due to its high electron density, aiding X-ray diffraction studies (commony analyzed using SHELX programs ).
  • Electronic Effects : The ethyl group (electron-donating) in the target compound increases ring electron density, favoring electrophilic aromatic substitution compared to the electron-withdrawing chloro analog .

Q & A

Q. How can computational methods predict the compound’s reactivity in complex reaction environments?

  • Methodological Answer :
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzene ring .
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on transition states in substitution reactions .

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